molecular formula C9H8BrN3OS B13693564 2-Amino-5-(4-bromo-2-methoxyphenyl)-1,3,4-thiadiazole

2-Amino-5-(4-bromo-2-methoxyphenyl)-1,3,4-thiadiazole

Cat. No.: B13693564
M. Wt: 286.15 g/mol
InChI Key: AWIBFXXUNAICLB-UHFFFAOYSA-N
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Description

2-Amino-5-(4-bromo-2-methoxyphenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with an amino group and a 4-bromo-2-methoxyphenyl moiety. This structure combines electron-withdrawing (bromo) and electron-donating (methoxy) groups, which influence its electronic properties, reactivity, and biological activity.

Properties

Molecular Formula

C9H8BrN3OS

Molecular Weight

286.15 g/mol

IUPAC Name

5-(4-bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8BrN3OS/c1-14-7-4-5(10)2-3-6(7)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13)

InChI Key

AWIBFXXUNAICLB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Method Description

A highly efficient and economical method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, including the target compound, involves the following steps:

  • Reactants :

    • Thiosemicarbazide (1 molar equivalent)
    • 4-Bromo-2-methoxybenzoic acid (1 to 1.2 molar equivalents)
    • Phosphorus pentachloride (1 to 1.2 molar equivalents)
  • Procedure :

    • Add the measured amounts of thiosemicarbazide, 4-bromo-2-methoxybenzoic acid, and phosphorus pentachloride into a dry reaction vessel.
    • Grind the mixture at room temperature until the reaction is complete, as indicated by the disappearance of starting materials.
    • Allow the reaction mixture to stand to obtain a crude product.
    • Add an alkaline solution (e.g., sodium hydroxide) to the crude product until the pH reaches 8.0 to 8.2.
    • Filter the resulting mixture to separate the solid.
    • Dry the filter cake and recrystallize it from an appropriate solvent to purify the product.

Advantages

  • Reaction Conditions : Mild, room temperature grinding avoids the need for heating or reflux.
  • Equipment : Simple grinding apparatus suffices; no specialized reactors needed.
  • Yield : High yields exceeding 91% reported.
  • Toxicity and Cost : Phosphorus pentachloride is relatively low in toxicity and inexpensive.
  • Post-Treatment : Straightforward filtration and recrystallization simplify purification.

Reaction Scheme

Step Reagents and Conditions Outcome
1 Thiosemicarbazide + 4-bromo-2-methoxybenzoic acid + phosphorus pentachloride, grind at room temperature Formation of crude 2-amino-5-(4-bromo-2-methoxyphenyl)-1,3,4-thiadiazole
2 Addition of alkaline solution to pH 8-8.2, filtration, drying Isolation of crude product
3 Recrystallization Purified this compound

Reference

This method is described in a Chinese patent (CN103936691A) for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, emphasizing its efficiency and simplicity.

Alternative Preparation Approaches

Liquid-Phase Synthesis

Traditional liquid-phase synthesis involves refluxing thiosemicarbazide with the corresponding carboxylic acid or acid chloride in a solvent such as ethanol or acetic acid for extended periods. This method often requires:

  • Elevated temperatures (reflux conditions).
  • Longer reaction times (several hours).
  • More complex equipment (heating mantles, reflux condensers).
  • Lower yields compared to solid-phase grinding.

Due to these limitations, this method is less favored for large-scale or industrial synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Other Synthetic Routes

While specific methods for the 4-bromo-2-methoxyphenyl derivative are limited in open literature, general synthetic strategies for 1,3,4-thiadiazoles include:

  • Cyclization of thiosemicarbazides with acid chlorides or esters.
  • Use of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid.
  • Microwave-assisted synthesis to reduce reaction times.

These methods may be adapted depending on the substituents and desired purity but generally share the core step of cyclizing thiosemicarbazide derivatives.

Data Table Summarizing Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Solid-phase grinding with PCl5 Thiosemicarbazide, 4-bromo-2-methoxybenzoic acid, phosphorus pentachloride Room temperature, grinding >91 Simple, mild, high yield, low cost Requires handling of PCl5
Liquid-phase reflux Thiosemicarbazide, carboxylic acid or acid chloride, solvent (ethanol/acetic acid) Reflux, several hours Moderate Established method Longer reaction, lower yield
Cyclization with dehydrating agents Thiosemicarbazide, acid chlorides, phosphorus oxychloride, or polyphosphoric acid Heating under reflux or microwave Variable Can be rapid (microwave) Harsh conditions, complex workup

Research Findings and Considerations

  • The solid-phase grinding method using phosphorus pentachloride is currently the most efficient for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles, including the 4-bromo-2-methoxyphenyl derivative, due to its high yield and mild conditions.
  • The choice of carboxylic acid substituent (here, 4-bromo-2-methoxybenzoic acid) directly influences the biological activity and physicochemical properties of the final thiadiazole compound.
  • Purification by recrystallization ensures high purity (>98%) necessary for research and potential pharmaceutical applications.
  • Safety considerations include careful handling of phosphorus pentachloride due to its reactivity and corrosiveness, despite its relatively low toxicity compared to other chlorinating agents.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Suzuki–Miyaura Coupling)

The bromine atom at the para position of the phenyl ring undergoes palladium-catalyzed cross-coupling reactions. This is exemplified by Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids to form biaryl derivatives.

Example Reaction:

2-Amino-5-(4-bromo-2-methoxyphenyl)-1,3,4-thiadiazole+ArB(OH)2Pd(PPh3)4,Base2-Amino-5-(2-methoxy-4-Ar-phenyl)-1,3,4-thiadiazole+Byproducts\text{this compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{2-Amino-5-(2-methoxy-4-Ar-phenyl)-1,3,4-thiadiazole} + \text{Byproducts}

Key Conditions

Reagent/ConditionSpecification
CatalystPd(PPh3_3)4_4 or PdCl2_2(dppf)
SolventDMF, THF, or DMSO
Temperature80–120°C
BaseNa2_2CO3_3 or K2_2CO3_3

Evidence : Analogous reactions are reported for 5-bromo-1,3,4-thiadiazole derivatives in synthesis protocols (Source, ).

Electrophilic Aromatic Substitution

Example Reaction (Nitration):

This compound+HNO3H2SO4Nitro-substituted derivative\text{this compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Nitro-substituted derivative}

Regioselectivity :

  • Methoxy group directs nitration to positions ortho or para to itself.

  • Bromine sterically and electronically hinders substitution at its position.

Evidence : Similar nitration patterns are observed in bromophenyl-thiadiazoles (Source , ).

Condensation Reactions at the Amino Group

The primary amino group (-NH2_2) on the thiadiazole ring participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases.

Example Reaction (Schiff Base Formation):

This compound+RCHO2-((RCH=N)-5-(4-bromo-2-methoxyphenyl)-1,3,4-thiadiazole+H2O\text{this compound} + \text{RCHO} \rightarrow \text{2-((RCH=N)-5-(4-bromo-2-methoxyphenyl)-1,3,4-thiadiazole} + \text{H}_2\text{O}

Conditions :

  • Solvent: Ethanol or methanol

  • Catalyst: Acidic (e.g., glacial acetic acid) or anhydrous conditions

Applications : Schiff bases derived from thiadiazoles show antimicrobial and antitumor activity (Source , ).

Alkylation and Acylation

The amino group undergoes alkylation or acylation to yield N-substituted derivatives.

Example Reaction (Acylation):

This compound+RCOCl2-(RCO-NH)-5-(4-bromo-2-methoxyphenyl)-1,3,4-thiadiazole+HCl\text{this compound} + \text{RCOCl} \rightarrow \text{2-(RCO-NH)-5-(4-bromo-2-methoxyphenyl)-1,3,4-thiadiazole} + \text{HCl}

Typical Reagents :

  • Acetyl chloride, benzoyl chloride

  • Base: Pyridine or triethylamine

Evidence : Acylation reactions are standard for amino-thiadiazoles, as seen in the synthesis of bioactive analogs (Source ,).

Cyclization Reactions

The compound serves as a precursor in heterocyclic ring-forming reactions. For example, reaction with CS2_2 under basic conditions generates fused thiadiazole systems.

Example Reaction :

This compound+CS2KOHFused thiadiazole-thione derivative\text{this compound} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{Fused thiadiazole-thione derivative}

Applications : Cyclized products are explored as kinase inhibitors and anticonvulsants (Source ).

Halogen Exchange Reactions

The bromine atom may undergo halogen exchange (e.g., with iodide via Finkelstein reaction) under specific conditions.

Example Reaction :

This compound+KICu catalyst2-Amino-5-(4-iodo-2-methoxyphenyl)-1,3,4-thiadiazole+KBr\text{this compound} + \text{KI} \xrightarrow{\text{Cu catalyst}} \text{2-Amino-5-(4-iodo-2-methoxyphenyl)-1,3,4-thiadiazole} + \text{KBr}

Evidence : Halogen exchange is documented in bromophenyl-thiadiazoles (Source ).

Oxidation and Reduction

  • Oxidation : The thiadiazole ring is generally stable, but the amino group may oxidize to nitro under strong conditions.

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the thiadiazole ring, though this is less common.

Scientific Research Applications

2-Amino-5-(4-bromo-2-methoxyphenyl)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-bromo-2-methoxyphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The position and nature of substituents on the phenyl ring significantly alter physical properties such as melting points and spectroscopic behavior:

Compound Substituents Melting Point (°C) Key Spectral Features
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole 4-NO₂ 254–256 Yellow solid; strong IR absorption for NO₂
2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole 4-OCH₃ 184–185 White solid; methoxy C-O stretch in IR
2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole 4-Br 226 White solid; C-Br vibration at ~785 cm⁻¹
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) 2-OH Not reported Dual fluorescence due to charge transfer
Target Compound 4-Br, 2-OCH₃ Not reported Expected C-Br and C-OCH₃ vibrations; fluorescence influenced by methoxy’s electron-donating nature
  • Key Observations: Electron-withdrawing groups (e.g., NO₂, Br) increase melting points compared to electron-donating groups (OCH₃) . The ortho-methoxy group in the target compound may enhance fluorescence via electronic effects, similar to the ortho-OH in TS, but with reduced hydrogen-bonding capacity .
Antimicrobial and Anticancer Activity
  • 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole: Exhibits moderate antimicrobial activity against Gram-positive bacteria due to the nitro group’s electron-withdrawing effects .
  • Target Compound: The bromo-methoxy combination may enhance lipophilicity, improving membrane permeability for anticancer or antimicrobial applications. Analogous bromophenyl derivatives demonstrate corrosion inhibition (e.g., 92% efficiency for 2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole) .
Fluorescence and Probe Utility
  • TS : Dual fluorescence emission at 400 nm and 470 nm in butan-1-ol, linked to molecular aggregation and charge transfer .
  • Target Compound : The methoxy group’s electron-donating nature may shift emission spectra compared to TS, offering tunable fluorescence for probe design.

Biological Activity

2-Amino-5-(4-bromo-2-methoxyphenyl)-1,3,4-thiadiazole is a heterocyclic compound characterized by a thiadiazole ring and various substituents that influence its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrN3O2SC_{10}H_{10}BrN_3O_2S, with a molecular weight of approximately 316.18 g/mol. The presence of the bromo group enhances its reactivity and biological interactions due to its size and electronegativity, which can affect the compound's binding affinity to various biological targets.

Synthesis

The synthesis typically involves the cyclization of 4-bromo-2-methoxybenzohydrazide with thiocarbonyl compounds under acidic conditions. Common solvents used include ethanol or acetic acid at elevated temperatures to facilitate the reaction. The following table summarizes key synthetic routes:

Synthetic Route Conditions Yield
Cyclization with thiocarbonylsEthanol/Acetic Acid, HeatHigh
Industrial Scale ProductionContinuous Flow ReactorsOptimized Yield

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains and fungi. Notably:

  • In vitro studies have reported efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Klebsiella pneumoniae.
  • Specific derivatives have shown potent antifungal activity against Aspergillus niger and Candida albicans .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. Thiadiazole derivatives have been shown to inhibit cancer cell proliferation in various models:

  • Case Study Findings :
    • In vitro assays demonstrated decreased viability in human leukemia (HL-60) and melanoma (SK-MEL-1) cells.
    • Compounds exhibited mechanisms such as apoptosis induction and cell cycle arrest .

The following table summarizes key findings from recent studies on the anticancer effects of thiadiazole derivatives:

Compound Target Cells Effect
This compoundHuman leukemia HL-60Decreased viability
Various thiadiazole derivativesMelanoma SK-MEL-1Induction of apoptosis
5-substituted thiadiazolesBreast cancer MCF-7Reduced tumor growth in xenograft models

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit enzyme activities or interfere with cellular signaling pathways. The precise mechanisms are still under investigation but are believed to involve:

  • Inhibition of DNA synthesis
  • Disruption of cellular metabolism
  • Induction of oxidative stress leading to cell death .

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Methodological Answer : Racemization risks increase at higher temperatures. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes) preserves purity. Chiral HPLC (Chiralpak AD-H column) monitors enantiomeric excess during scale-up .

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